4-(Cyclopent-1-en-1-yl)-3-phenyl-1,2-oxazol-5-amine
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Overview
Description
4-(Cyclopent-1-en-1-yl)-3-phenylisoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring substituted with a cyclopentenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-1-en-1-yl)-3-phenylisoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of (cyclopent-1-en-1-yl)aniline with acid chlorides of carboxylic acids to form the corresponding amides, which then undergo cyclization to yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopent-1-en-1-yl)-3-phenylisoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isoxazole ring can participate in substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Cyclopent-1-en-1-yl)-3-phenylisoxazol-5-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-(Cyclopent-1-en-1-yl)-3-phenylisoxazol-5-amine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Cyclopent-1-en-1-yl)phenyl]arylamides: These compounds share the cyclopentenyl and phenyl groups but differ in the rest of the structure.
2-Phenylarylspiro[3,1-benzoxazine-4,1’-cyclopentane]: Similar in having a cyclopentenyl group but with a different core structure
Uniqueness
4-(Cyclopent-1-en-1-yl)-3-phenylisoxazol-5-amine is unique due to its isoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
88786-12-3 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(cyclopenten-1-yl)-3-phenyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C14H14N2O/c15-14-12(10-6-4-5-7-10)13(16-17-14)11-8-2-1-3-9-11/h1-3,6,8-9H,4-5,7,15H2 |
InChI Key |
ICUWCMCIWOMCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=C(ON=C2C3=CC=CC=C3)N |
Origin of Product |
United States |
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